4-Methyl-5-(trifluoromethyl)isoxazol-3-amine
Description
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-2-3(5(6,7)8)11-10-4(2)9/h1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRNGXVNAWSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Reaction
A patented method (CA2833394C) outlines a five-step synthesis starting with 3-bromo-5-fluoro-benzotrifluoride. The process involves nucleophilic aromatic substitution (SNAr) with 4-methylimidazole in the presence of sodium hydride (NaH) in N-methyl pyrrolidinone (NMP) at elevated temperatures (70–130°C). The crude product is recrystallized from heptane to enhance purity, followed by palladium-catalyzed aryl amination using diphenylimine. Hydrolysis with hydrochloric acid yields the hydrochloride salt, which is optionally converted to the free base via neutralization.
Key Reaction Conditions:
| Step | Reactants | Catalyst/Base | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| a | 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole | NaH | NMP | 70–130°C | 65–75% |
| c | Intermediate + diphenylimine | Pd(dba)₂, Xantphos | Toluene | 80–100°C | 50–60% |
| d | Hydrolysis | HCl (aq.) | Water | 25°C | 85–90% |
*Reported yields are approximate and derived from patent examples.
Nitro Group Reduction Pathway
An alternative route in the same patent employs 1-fluoro-3-nitro-5-trifluoromethyl-benzene as the starting material. Reaction with 4-methylimidazole in dimethylformamide (DMF) or NMP with potassium carbonate at 75–100°C produces a nitro-substituted intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50–70°C reduces the nitro group to an amine, achieving yields >80%.
Advantages:
-
Avoids harsh aryl amination conditions.
-
Enables direct reduction without intermediate isolation.
Cyclization Reactions Using 1,3-Diketones
Condensation with Hydroxylamines
Cyclization of ethyl ketones and hydroxylamine derivatives is a classical approach for isoxazole synthesis. For 4-methyl-5-(trifluoromethyl)isoxazol-3-amine, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione reacts with hydroxylamine hydrochloride in ethanol/water under basic conditions (pH 9–10). The reaction proceeds via enolate formation, followed by intramolecular cyclization to form the isoxazole ring.
Optimized Conditions:
Regioselective Control
Regioselectivity challenges arise due to competing O-imidoylation or hetero-cycloadditions. Quantum mechanical studies (RI-BP86) indicate that steric hindrance between the trifluoromethyl group and substituents directs the reaction toward 3,4,5-trisubstituted isoxazoles. Polar solvents like water stabilize the transition state, favoring the desired product.
[3 + 2] Cycloaddition in Aqueous Media
Nitrile Oxide and 1,3-Diketone Coupling
A green chemistry method utilizes [3 + 2] cycloaddition between in situ–generated nitrile oxides and 1,3-diketones. For example, 4,4,4-trifluoro-1-phenyl-1,3-butanedione reacts with chlorinated oximes in water/methanol (95:5) with diisopropylethylamine (DIPEA) at room temperature. The reaction completes within 1–2 hours, achieving 85–90% yield.
Mechanistic Insights:
-
Nitrile Oxide Formation: Hydroximoyl chloride deprotonates to generate nitrile oxide.
-
Cycloaddition: The nitrile oxide undergoes regioselective attack on the diketone’s enolate, forming the isoxazole ring.
-
Aromatization: Elimination of water drives the reaction to completion.
Table 3: Optimized Conditions for Trifluoromethyl-Substituted Isoxazoles
| Parameter | Optimal Value |
|---|---|
| Solvent | H₂O/MeOH (95:5) |
| Base | DIPEA (1.2 eq.) |
| Temperature | 25°C |
| Reaction Time | 1–2 hours |
| Yield | 85–90% |
Halogenoxime-Based Synthesis
Functionalized Halogenoxime Precursors
5-Trifluoromethylisoxazoles are synthesized from halogenoximes bearing ester or amino groups. For instance, β-keto trifluoromethyl compounds react with bromo- or chlorinated oximes in dichloromethane at 0–5°C. Late-stage deoxofluorination using DAST (diethylaminosulfur trifluoride) introduces the trifluoromethyl group, yielding this compound in 65–70% overall yield.
Challenges:
-
Requires strict temperature control (–10°C to 5°C).
-
DAST is moisture-sensitive and hazardous.
Comparison of Methods and Industrial Applicability
Yield and Scalability
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Multi-Step Amination | 50–85% | High | Moderate |
| Cyclization | 70–78% | Medium | Low |
| [3 + 2] Cycloaddition | 85–90% | High | High |
| Halogenoxime Route | 65–70% | Low | High |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-5-(trifluoromethyl)isoxazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors,
Biological Activity
4-Methyl-5-(trifluoromethyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds. The molecular formula is CHFNO, and its molecular weight is 180.12 g/mol. The presence of the isoxazole ring contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds containing isoxazole moieties can act as inhibitors or modulators of specific enzymes or receptors, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
A series of studies have shown that this compound exhibits potent anticancer properties. For instance, it has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), 4T1 (murine breast cancer), and PC-3 (prostate cancer).
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 2.63 | |
| This compound | 4T1 | 3.09 | |
| Non-trifluoromethyl analogue | MCF-7 | 19.72 |
These results indicate that the trifluoromethyl group significantly enhances the anticancer activity compared to non-trifluoromethylated analogues.
Inhibition Studies
Further investigations into the mechanism revealed that this compound acts as an allosteric inhibitor in specific pathways related to cytokine signaling, particularly IL-17a expression levels. The SAR studies indicated that modifications at the C-4 and C-5 positions of the isoxazole ring influence potency and selectivity for these targets.
Table 2: Structure–Activity Relationship Studies
| Modification | IC (µM) | Target |
|---|---|---|
| C-4 benzoic acid moiety | <0.1 | RORγt allosteric inverse agonist |
| C-5 methyl substitution | 110 ± 10 | IL-17a expression |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with an observed IC value indicating strong cytotoxic effects.
- Prostate Cancer Model : The compound was tested against PC-3 cells, showing similar potency and suggesting broad-spectrum anticancer potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Methyl-5-(trifluoromethyl)isoxazol-3-amine with key analogs, focusing on substituent effects, activity data, and applications.
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Weight | LogP* | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|---|
| This compound | 4-Me, 5-CF₃ | 182.12 | 1.8 | ~0.5 (PBS) | Balanced lipophilicity and steric bulk |
| 5-(tert-Butyl)isoxazol-3-amine | 5-tBu | 154.21 | 2.3 | ~0.2 (PBS) | High lipophilicity, steric hindrance |
| 5-(Trifluoromethyl)isoxazol-3-amine | 5-CF₃ | 168.09 | 1.5 | ~1.0 (PBS) | Enhanced electronegativity |
| 7-(Trifluoromethyl)benzo[d]isoxazol-3-amine | Benzo fused, 7-CF₃ | 232.17 | 2.7 | ~0.1 (DMSO) | Planar aromatic system, high rigidity |
**Estimated using computational tools.
- The -CF₃ group enhances metabolic stability and membrane permeability but reduces aqueous solubility. Benzo-fused analogs (e.g., benzo[d]isoxazol-3-amine) exhibit higher molecular rigidity, which may limit conformational flexibility during target binding .
Enzyme Inhibition and Receptor Binding
- 5-(tert-Butyl)isoxazol-3-amine : Demonstrates potent inhibitory activity against TrkA receptors (IC₅₀ = 0.039 ± 0.012 nM ), attributed to the tert-butyl group’s hydrophobic interactions with the receptor’s binding pocket .
- 7-(Trifluoromethyl)benzo[d]isoxazol-3-amine : A potent soluble epoxide hydrolase (sEH) inhibitor with preclinical efficacy, leveraging its planar structure for tight enzyme binding .
Agrochemical Relevance
- Compounds like 5-(Trifluoromethyl)isoxazol-3-amine (CAS 110234-43-0) are explored as intermediates in pesticide synthesis, where the -CF₃ group enhances resistance to enzymatic degradation .
Q & A
Q. What synthetic strategies are optimal for preparing 4-methyl-5-(trifluoromethyl)isoxazol-3-amine, and how can reaction yields be maximized?
Answer: The synthesis typically involves cyclocondensation of trifluoromethyl-substituted precursors with hydroxylamine derivatives. Key steps include:
- Using tetrahydrofuran (THF) as a solvent with triethylamine (EtN) to neutralize HCl byproducts, followed by column chromatography for purification .
- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion before workup .
- Optimizing stoichiometry (e.g., 1:1 molar ratios of spirophosphazene and diamine precursors) to minimize side products .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Answer: The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, critical for bioactive molecule design .
- Metabolic stability : Reduces oxidative degradation due to strong C-F bonds .
- Electron-withdrawing effects : Alters pKa of the amine group, affecting reactivity in further derivatization . Comparative studies with pentafluorosulfanyl analogs show trifluoromethyl groups provide superior pharmacokinetic profiles .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?
Answer: Discrepancies may arise from:
- Impurity profiles : Use HPLC-MS to verify purity (>95%) and identify side products (e.g., unreacted azide intermediates) .
- Structural analogs : Compare activity with derivatives like 5-(trifluoromethyl)benzo[d]isoxazol-3-amine, which shares similar electronic properties but differs in ring saturation .
- Assay conditions : Standardize in vitro tests (e.g., enzyme inhibition assays) using validated reference standards to minimize variability .
Q. How can computational models predict the compound’s interactions with monoamine oxidase B (MAO-B)?
Answer:
- Docking studies : Use crystal structures of MAO-B (PDB ID: 2V5Z) to model binding modes. The isoxazole ring may occupy the substrate cavity, while the trifluoromethyl group stabilizes hydrophobic interactions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms during enzyme inhibition .
- MD simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects) .
Q. What challenges arise in characterizing reactive intermediates during derivatization, and how are they mitigated?
Answer:
- Instability of intermediates : Use low-temperature (-78°C) conditions for reactions involving lithiated species .
- Spectroscopic identification : Employ NMR to track trifluoromethyl group integrity and - HMBC for amine proton correlation .
- Trapping experiments : Add electrophiles (e.g., DO) to confirm transient intermediates .
Methodological and Analytical Challenges
Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?
Answer:
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM) .
- X-ray crystallography : Resolves structural ambiguities (e.g., regioisomers) by comparing experimental data with reported structures .
- Elemental analysis : Validates stoichiometry (C, H, N, F) to confirm batch consistency .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl, trifluoromethyl → difluoromethyl) and test bioactivity .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the amine group) .
- In vitro-to-in vivo extrapolation : Corrogate metabolic stability data (e.g., microsomal half-life) with pharmacokinetic parameters .
Data Reproducibility and Validation
Q. How can conflicting crystallographic data for isoxazole derivatives be reconciled?
Answer:
Q. What protocols ensure reproducibility in biological assays involving this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
